

# Application Notes and Protocols for Fluorescence-Based PARP10/15 Inhibition Assays

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Compound of Interest		
Compound Name:	Parp10/15-IN-3	
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### Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various critical cellular processes, including DNA repair, cell death, and inflammatory responses. Among the 17 members of this family, PARP10 (ARTD10) and PARP15 (ARTD7) have emerged as intriguing targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] Both enzymes catalyze the mono-ADP-ribosylation (MARylation) of target proteins, a post-translational modification that modulates their function.[2] The development of potent and selective inhibitors for PARP10 and PARP15 is a key focus in drug discovery. This document provides detailed application notes and protocols for fluorescence-based assays designed to identify and characterize inhibitors of PARP10 and PARP15.

## **Signaling Pathways of PARP10 and PARP15**

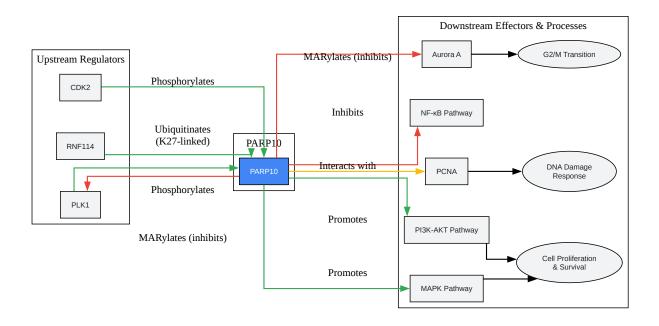
Understanding the cellular roles of PARP10 and PARP15 is crucial for interpreting the effects of their inhibitors.

PARP10 Signaling

PARP10 is implicated in a variety of cellular signaling pathways, often acting as a regulator of protein function through MARylation. It plays a significant role in the DNA damage response,



cell cycle progression, and the NF-kB signaling pathway.[2][3]



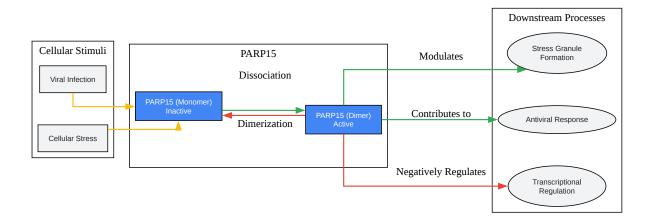
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Figure 1: PARP10 Signaling Pathway Overview.

### PARP15 Signaling

PARP15 is less characterized than PARP10, but it is known to be involved in the cellular stress response, antiviral defense, and transcriptional regulation.[4][5] Its activity is linked to the formation of stress granules and the modulation of immune signaling pathways.[3] The catalytic activity of PARP15 is regulated by dimerization of its ART domain.[2]



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Figure 2: PARP15 Signaling and Activation.

# Fluorescence-Based Assay Principles



Two primary types of fluorescence-based assays are commonly used for screening PARP10 and PARP15 inhibitors:

- NAD+ Consumption Assay: This assay indirectly measures PARP activity by quantifying the
  amount of NAD+ remaining after the enzymatic reaction. The NAD+ is chemically converted
  into a fluorescent derivative. A decrease in fluorescence signal corresponds to higher PARP
  activity (more NAD+ consumed), while a strong signal indicates inhibition of the enzyme.[6]
- Fluorescence Polarization (FP) Assay: This homogeneous assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled probe.[7] When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule, such as a PARP enzyme, its rotation is slowed, leading to an increase in polarization. In a competitive binding format, an inhibitor will displace the fluorescent probe from the PARP enzyme, causing a decrease in polarization.[7]

### **Data Presentation: Inhibitor IC50 Values**

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various compounds against PARP10 and PARP15, as determined by fluorescence-based assays.

Table 1: IC50 Values of Inhibitors against PARP10

Compound	IC50 (μM)	Assay Type	Reference
Compound 1 (dq)	70	NAD+ Consumption	[8]
Compound 4	36	NAD+ Consumption	[8]
Compound 20	2.5	NAD+ Consumption	[8]
Compound 21	2.1	NAD+ Consumption	[8]
Compound 22	1.8	NAD+ Consumption	[8]
Compound 23	4.3	NAD+ Consumption	[8]
Compound 24	2.9	NAD+ Consumption	[8]



Table 2: IC50 Values of Inhibitors against PARP15

Compound	IC50 (μM)	Assay Type	Reference
TIQ-A	0.118 ± 0.04	Biotinylated NAD+ Plate Assay	[9]
PND	1.596 ± 0.45	Biotinylated NAD+ Plate Assay	[9]
Compound 2104	2.28 ± 2.8	Biotinylated NAD+ Plate Assay	[9]
Compound 22	>50	NAD+ Consumption	[8]

### **Experimental Protocols**

# Protocol 1: NAD+ Consumption-Based Fluorescence Assay for PARP10/15 Inhibition

This protocol is adapted from a method used for PARP-1 and can be applied to PARP10 and PARP15 with appropriate enzyme and substrate optimization.[6]

#### Materials:

- Recombinant human PARP10 or PARP15 enzyme
- Histone H1 (or other suitable protein substrate)
- NAD+
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl<sub>2</sub>, 250 μM DTT
- Test compounds (inhibitors) dissolved in DMSO
- Acetophenone solution (20% in ethanol)
- Potassium Hydroxide (KOH) solution (2 M)



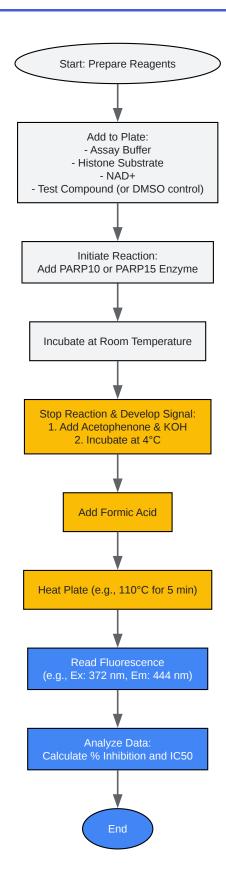




- Formic Acid (100%)
- Black, opaque 96-well or 384-well assay plates
- Fluorescence microplate reader

Experimental Workflow:





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Figure 3: NAD+ Consumption Assay Workflow.



### Procedure:

- Prepare Reagents: Prepare all solutions as described in the materials section. Dilute the PARP enzyme and NAD+ to the desired working concentrations in assay buffer. The optimal concentrations should be determined empirically.
- Assay Plate Preparation: To each well of a 96-well plate, add the following components in order:
  - Assay Buffer
  - Histone H1 substrate
  - Test compound at various concentrations (final DMSO concentration should be ≤1%)
  - NAD+
- Enzyme Reaction: Initiate the reaction by adding the PARP10 or PARP15 enzyme to each well.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) with gentle shaking. The incubation time should be optimized to achieve approximately 50-70% NAD+ consumption in the absence of an inhibitor.[6]
- Signal Development:
  - $\circ~$  Stop the reaction by adding 10  $\mu L$  of 20% acetophenone and 10  $\mu L$  of 2 M KOH to each well.[6]
  - Incubate the plate at 4°C for 15 minutes.[6]
  - Add 45 μL of 100% formic acid to each well.[6]
- Heating: Seal the plate and heat it in an oven at 110°C for 5 minutes to facilitate the formation of the fluorescent product.[6]
- Fluorescence Measurement: After cooling the plate to room temperature, read the fluorescence using a microplate reader with excitation and emission wavelengths of



approximately 372 nm and 444 nm, respectively.[6]

Data Analysis: The fluorescence intensity is inversely proportional to the enzyme activity.
 Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

# Protocol 2: Fluorescence Polarization (FP) Assay for PARP10/15 Inhibition

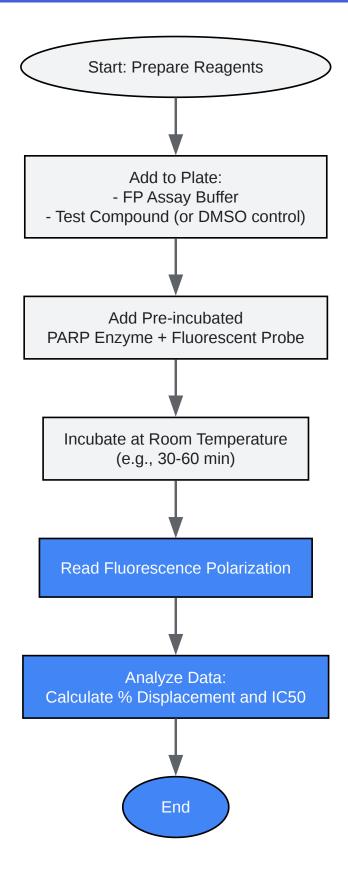
This protocol outlines a competitive binding FP assay.

#### Materials:

- Recombinant human PARP10 or PARP15 enzyme
- Fluorescently labeled probe (a small molecule known to bind the NAD+ pocket, conjugated to a fluorophore like FITC or TAMRA)
- FP Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
- Test compounds (inhibitors) dissolved in DMSO
- Black, low-binding 384-well assay plates
- Fluorescence polarization plate reader

**Experimental Workflow:** 





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Figure 4: Fluorescence Polarization Assay Workflow.



### Procedure:

 Reagent Preparation: Prepare all solutions as described. The optimal concentrations of the PARP enzyme and the fluorescent probe need to be determined empirically by performing a saturation binding experiment to determine the Kd of the probe for the enzyme. A probe concentration at or below the Kd and an enzyme concentration that results in a significant polarization window are typically used.

### Assay Plate Setup:

- Add the test compounds at various concentrations to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known potent, unlabeled inhibitor for "full displacement" controls.
- Enzyme-Probe Mixture: In a separate tube, prepare a mixture of the PARP enzyme and the fluorescent probe in FP assay buffer and pre-incubate for 15-30 minutes to allow binding to reach equilibrium.
- Reaction Incubation: Add the enzyme-probe mixture to all wells of the assay plate. Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader.
- Data Analysis: A decrease in the polarization signal indicates displacement of the fluorescent probe by the test compound. Calculate the percent displacement for each inhibitor concentration and determine the IC50 values.

### Conclusion

The fluorescence-based assays described provide robust and sensitive methods for the high-throughput screening and characterization of PARP10 and PARP15 inhibitors. The NAD+consumption assay is a versatile method for measuring enzymatic activity, while the fluorescence polarization assay offers a homogeneous format for studying inhibitor binding. These protocols and application notes serve as a valuable resource for researchers in the field of drug discovery targeting the PARP family of enzymes.



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